1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could include substitution reactions, addition reactions, and more .Physical and Chemical Properties Analysis
This involves understanding properties like melting point, boiling point, solubility, density, and more .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c24-9-10-28-14-23-20(26)18(19(25)22-21(23)27)12-16-7-4-8-17(11-16)29-13-15-5-2-1-3-6-15/h1-8,11,18,24H,9-10,12-14H2,(H,22,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBGXWUGOOTKNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC3C(=O)NC(=O)N(C3=O)COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930179 |
Source
|
Record name | 5-{[3-(Benzyloxy)phenyl]methyl}-6-hydroxy-3-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138660-09-0 |
Source
|
Record name | 5-(3-Benzyloxy)benzyl-1-((2-hydroxyethoxy)methyl)barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138660090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[3-(Benzyloxy)phenyl]methyl}-6-hydroxy-3-[(2-hydroxyethoxy)methyl]pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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